Product packaging for leucocin A-UAL 187(Cat. No.:CAS No. 145170-92-9)

leucocin A-UAL 187

Cat. No.: B1176418
CAS No.: 145170-92-9
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Description

Leucocin A-UAL 187 is a bacteriocin produced by Leuconostoc gelidum UAL 187, a lactic acid bacterium originally isolated from vacuum-packaged meat . This compound is a heat-stable, low pH-tolerant antimicrobial peptide that consists of 37 amino acids with a molecular weight of 3,930.3 Da . Its activity is enhanced in its pure form by the addition of bovine serum albumin and is inactivated by various proteolytic enzymes, confirming its proteinaceous nature . The primary research value of this compound lies in its potent inhibitory activity against closely related lactic acid bacteria and significant food-borne pathogens, notably Listeria monocytogenes . This makes it a compound of high interest for studies focused on natural food biopreservation and developing strategies to enhance food safety. The genetic determinants for leucocin A production are located on a plasmid, and the operon containing the structural gene, which encodes the bacteriocin with a 24-residue N-terminal extension, has been cloned and sequenced . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

145170-92-9

Molecular Formula

C6H9NOS

Synonyms

leucocin A-UAL 187

Origin of Product

United States

Genetic Basis and Biosynthetic Pathway of Leucocin A Ual 187

Gene Cluster Identification and Characterization

The gene cluster responsible for leucocin A-UAL 187 production has been identified and characterized through cloning and sequencing studies asm.orgplos.orgcapes.gov.brsigmaaldrich.commetu.edu.trfrontiersin.orgchapman.edu. This cluster includes genes necessary for the bacteriocin's structure, immunity, and transport plos.orgsigmaaldrich.commetu.edu.tr. The genetic organization shows similarities to other class IIa bacteriocin (B1578144) gene clusters plos.orgmdpi.com.

Structural Gene Encoding Pre-peptide (lcnA/lcaAB Operon)

The structural gene encoding the this compound pre-peptide is designated lcnA uniprot.orgpsu.edu. It is located within a 2.9-kb DNA fragment that was initially cloned and found to contain the leucocin structural gene and a second open reading frame (ORF) in an operon, sometimes referred to as the lcaAB operon asm.orgnih.govcapes.gov.brmetu.edu.trfrontiersin.orgchapman.edu. The lcnA gene encodes a pre-peptide of 61 amino acids, which consists of the 37-amino-acid mature bacteriocin and a 24-residue N-terminal extension, also known as a leader peptide researchgate.netnih.gov. A putative ribosomal binding site is located upstream of the lcnA start codon asm.org.

Immunity Gene (lcnI/ORF2) and its Functional Analysis

Immediately downstream of the structural gene (lcnA), there is a second open reading frame (ORF2) that is thought to encode the corresponding immunity protein asm.orgpsu.eduoup.com. This gene is often referred to as lcnI plos.orgsigmaaldrich.commetu.edu.trfrontiersin.orgchapman.eduscispace.com. The predicted protein from ORF2 consists of 113 amino acids and shares high similarity with immunity proteins of other bacteriocins oup.com. Functional analysis, including the use of specific antibodies and localization studies, has strongly suggested that this ORF2 encodes the genuine immunity protein, which is primarily located in the cytoplasm of the bacterial cells oup.com. The immunity protein provides protection to the producer cell against its own bacteriocin asm.orgoup.com.

Transporter Genes (lcaCD) and their Role in Secretion (e.g., HlyB family ABC Transporters)

Beyond the structural and immunity genes, the this compound gene cluster also includes genes responsible for the secretion of the mature bacteriocin asm.orgplos.orgsigmaaldrich.commetu.edu.tr. An 8-kb DNA fragment containing the leucocin structural gene and additional ORFs was found to be necessary for leucocin production in a bacteriocin-negative variant asm.orgcapes.gov.br. Nucleotide sequence analysis of this region revealed the presence of three ORFs in an operon located upstream of and on the opposite strand from the structural gene operon asm.orgcapes.gov.br. Two of these ORFs, designated lcaC and lcaD, encode proteins involved in transport asm.orgplos.orgsigmaaldrich.commetu.edu.tr.

The lcaC gene contains 717 codons and encodes a protein homologous to members of the HlyB family of ATP-binding cassette (ABC) transporters asm.orgresearchgate.netcapes.gov.brgoogle.comnih.gov. These transporters are involved in the secretion of various molecules, including some bacteriocins asm.orgoup.comgoogle.com. The lcaD gene contains 457 codons and encodes a protein with marked similarity to LcnD, a protein essential for the expression of lactococcin A asm.orgresearchgate.netcapes.gov.br. LcaD is considered a secretion accessory protein plos.orgoup.com. Deletion mutations in lcaC and lcaD result in the loss of leucocin production, indicating their essential role in the production and translocation of leucocin A asm.orgresearchgate.netcapes.gov.brnih.gov. The LcaC and LcaD proteins likely form a dedicated export system for leucocin A plos.orgoup.com.

A third ORF, lcaE, encoding a putative protein of 149 amino acids, was also identified in this operon, but it appears to have no apparent function in leucocin A production asm.orgcapes.gov.br.

Biosynthetic Mechanisms

The biosynthesis of this compound involves ribosomal synthesis of a precursor peptide followed by post-translational modifications and maturation processes asm.orguniprot.orgmybiosource.cominnocua.net.

Ribosomal Synthesis of the Precursor Peptide

Like other bacteriocins, this compound is ribosomally synthesized as a precursor peptide researchgate.netinnocua.netmdpi.com. The lcnA gene is transcribed and then translated by the bacterial ribosome into the 61-amino-acid pre-peptide, which includes the leader peptide and the core peptide (the mature bacteriocin sequence) researchgate.netnih.gov. This initial synthesis step occurs within the cytoplasm of the producer cell oup.com.

Post-Translational Modifications and Maturation Processes

Following ribosomal synthesis, the this compound pre-peptide undergoes post-translational modifications and maturation to become the active bacteriocin asm.orgoup.comuniprot.orggoogle.comnih.govmybiosource.cominnocua.net. For class IIa bacteriocins like this compound, these modifications are generally less extensive compared to lantibiotics (Class I bacteriocins) frontiersin.orgchapman.eduinnocua.net. Mass spectrometry analysis of purified this compound indicates a molecular weight of 3930.3 ± 0.4 Da, which is close to the calculated molecular weight of the 37-amino-acid mature peptide (3932.3 Da) researchgate.netnih.govasm.org.

A key post-translational modification involves the formation of a disulfide bridge between the two cysteine residues present in the mature peptide sequence researchgate.netplos.orgasm.org. These cysteine residues are typically found at conserved positions in class IIa bacteriocins plos.orgscispace.com. The formation of this disulfide bond is crucial for the proper folding and activity of this compound researchgate.netasm.org. The leader peptide is cleaved from the N-terminus of the pre-peptide during the maturation and secretion process researchgate.netnih.gov. This cleavage is likely mediated by dedicated processing enzymes associated with the transport machinery asm.orgplos.orgoup.comcapes.gov.br. The mature bacteriocin is then translocated across the cell membrane via the dedicated ABC transporter system involving LcaC and LcaD asm.orgresearchgate.netplos.orgcapes.gov.brnih.gov.

While some bacteriocins undergo more complex modifications like glycosylation or C-terminal truncation, this compound appears to have minimal post-translational modifications beyond leader peptide cleavage and disulfide bond formation researchgate.netasm.orgmdpi.com. The mature, active this compound is then secreted into the extracellular environment uniprot.org.

Disulfide Bridge Formation (Cys9-Cys14)

A key post-translational modification in the maturation of this compound is the formation of an intramolecular disulfide bridge. This bond is established between two cysteine residues located at positions 9 and 14 of the mature peptide sequence. This disulfide bond is predicted to stabilize a loop structure in the N-terminal region of the bacteriocin. While the N-terminus contains a conserved YGNGV motif characteristic of class IIa bacteriocins, the disulfide bond contributes to maintaining the structural integrity of this region. Studies involving the replacement of these cysteine residues have indicated the importance of this disulfide bond for full antimicrobial activity, although in some cases, hydrophobic substitutions at these positions have been shown to retain activity, suggesting that the structural conformation maintained by the disulfide bond can, to some extent, be mimicked by other interactions.

Leader Peptide Cleavage

This compound is initially synthesized as a precursor peptide that includes an N-terminal leader sequence. This leader peptide, consisting of 24 amino acid residues, must be proteolytically removed to generate the mature, biologically active 37-amino-acid bacteriocin. wikipedia.orgnih.govnih.govnih.gov The cleavage typically occurs after a characteristic Gly-Gly motif located at the C-terminus of the leader peptide. wikipedia.org This type of leader peptide and cleavage mechanism is common among many class II bacteriocins and is associated with dedicated ATP-binding cassette (ABC) transporter systems responsible for their secretion. wikipedia.org

Structural Elucidation Methodologies and Conformational Characterization

Application of Spectroscopic Techniques for Structural Analysis

Spectroscopic methods play a vital role in providing detailed insights into the local and global structure of leucocin A-UAL 187 in solution and in membrane-mimicking environments.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for characterizing the solution conformation and determining the three-dimensional structure of leucocin A. Studies utilizing NMR have indicated that this compound exists primarily as a random coil in aqueous solutions. wikipedia.orgscience.gov However, in the presence of membrane-mimicking solvents, a significant conformational change occurs, leading to the formation of an amphiphilic helical region in the C-terminal part of the peptide, following the loop stabilized by a disulfide bond. wikipedia.org

Detailed NMR studies, including techniques such as TOCSY, DQF-COSY, NOESY, and H[13C]MQC, have enabled the complete assignment of 1H and 13C resonances for leucocin A. science.gov These assignments are fundamental for determining the peptide's structure in solution. Three-dimensional structures of leucocin A, which is considered identical to this compound, have been successfully characterized using NMR spectroscopy. science.govnih.gov These structural analyses reveal that class IIa bacteriocins, including leucocin A, possess a conserved N-terminal domain characterized by a hydrophilic and cationic nature, forming a β-sheet-like structure. science.govnih.gov This N-terminal region (residues 2–16) consists of a three-strand antiparallel β-sheet, which is rigidified by a disulfide bridge between cysteine residues at positions 9 and 14. science.gov In contrast, the C-terminal domain is typically more flexible, diverse, and exhibits hydrophobic or amphiphilic characteristics. science.govnih.gov Despite the detailed structural information obtained in membrane-mimicking environments, NMR studies have shown that leucocin A does not adopt a clearly defined conformational structure in DMSO or purely aqueous solutions. science.govresearchgate.net

Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure content of peptides and proteins and monitoring conformational changes. CD spectra of leucocins, including this compound, recorded in aqueous solutions and in the presence of micellar SDS (a membrane-mimicking environment), have demonstrated that these peptides undergo a structural transition upon interaction with a membrane-like environment. wikipedia.org This observed transition is indicative of a change in secondary structure. Theoretical predictions derived from CD data have suggested that leucocins A-, B-, and C-TA33a adopt a significant proportion of β-structure (approximately 48%) in membrane-mimicking environments. The application of CD spectroscopy has been instrumental in showing that leucocin A undergoes a structural transition when placed in an environment that mimics biological membranes. wikipedia.org

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and assess its purity. For this compound, mass spectrometry has been employed to accurately determine its molecular mass. The molecular weight of this compound was determined by mass spectrometry to be 3,930.3 ± 0.4. This experimentally determined value is in close agreement with the calculated molecular weight of 3,932.3, which is based on its amino acid sequence of 37 residues. Mass spectrometric analysis of purified bacteriocins, including leucocin A, has also served as a method to confirm their homogeneity. wikipedia.org The technique has been used to predict the masses of related leucocins, such as leucocins A-, B-, and C-TA33a. wikipedia.org

Data on Molecular Weight Determination:

MethodDetermined Molecular Weight (Da)Calculated Molecular Weight (Da)
Mass Spectrometry3930.3 ± 0.43932.3

Computational Approaches for Conformational Prediction (e.g., Molecular Dynamics Simulations)

Computational approaches complement experimental techniques by providing theoretical insights into the conformational behavior and structural dynamics of peptides like this compound. Theoretical predictions based on circular dichroism data have contributed to the understanding of the secondary structure elements present in leucocins in membrane-mimicking environments. Secondary structure predictions have suggested that the C-terminus of the peptide can be configured as an amphipathic helix. wikipedia.org Furthermore, sequence alignments and secondary structure predictions applied to the N-terminus have accurately predicted the presence of the disulfide bridge and beta-strands in this region. While specific details on molecular dynamics simulations for this compound were not extensively detailed in the search results, computational biological work in the broader context of antimicrobial peptides and class II bacteriocins highlights the use of such methods for understanding their behavior. Models based on NMR structures and supported by computational analyses suggest a specific orientation of class IIa bacteriocins within the membrane, where the C-terminal half orients obliquely, and the N-terminal half attaches to the cell surface. nih.gov

Molecular Mechanism of Antimicrobial Action of Leucocin A Ual 187

Identification of Target Molecules and Cellular Receptors

Class IIa bacteriocins, including Leucocin A-UAL 187, exert their effects by interacting with specific molecules on the surface of sensitive target cells. mdpi.comasm.orgnih.gov Evidence suggests that the mannose phosphotransferase system (Man-PTS) serves as a key receptor for these bacteriocins. mdpi.comfrontiersin.orgasm.orgasm.orgchapman.edu

Interaction with Mannose Phosphotransferase System (Man-PTS) Components

Numerous studies have demonstrated that the Man-PTS, a complex sugar uptake system in Gram-positive bacteria, acts as a target receptor for class IIa bacteriocins on sensitive cells. mdpi.comfrontiersin.orgasm.orgasm.orgchapman.edu The interaction between this compound and the Man-PTS is crucial for its antimicrobial activity. frontiersin.orgualberta.ca This interaction is thought to be a primary determinant of target cell specificity. asm.orgnih.govresearchgate.net

Role of Specific Man-PTS Subunits (e.g., EII_t^Man, mptC) in Target Cell Sensitivity

The Man-PTS is typically composed of several subunits, including the membrane-located components IIC and IID, and the cytoplasmic components IIA and IIB. asm.org Research indicates that the membrane-associated EII_t^Man permease, a component of the Man-PTS, is involved in sensitivity to class IIa bacteriocins like this compound and mesentericin Y105. helsinki.fiasm.orgplos.org Specifically, studies using chimeric Man-PTS proteins and site-directed mutagenesis have identified an extracellular loop region in the membrane-located IIC protein (such as MptC in Listeria monocytogenes) as being responsible for specific target recognition by class IIa bacteriocins. asm.orgasm.orgunit.no The expression level of the mpt operon, which encodes the Man-PTS in L. monocytogenes, has been correlated with the level of sensitivity to class IIa bacteriocins. asm.org Heterologous expression of the mptACD operon from L. monocytogenes in an insensitive species, Lactococcus lactis, conferred sensitivity to various class IIa bacteriocins, and expression of mptC alone was sufficient to confer sensitivity, proposing the IIC subunit as the target molecule. asm.org

Membrane Permeabilization and Disruption of Target Cell Physiology

Following the initial interaction with the Man-PTS, this compound, like other class IIa bacteriocins, disrupts the integrity of the target cell membrane. mdpi.comasm.orgnih.govasm.orgasm.org This disruption leads to membrane permeabilization and ultimately cell death. koreascience.krasm.org

Mechanism of Pore Formation in the Cytoplasmic Membrane

Class IIa bacteriocins kill target cells by forming pores in the cytoplasmic membrane. mdpi.comkoreascience.krasm.orgasm.org This pore formation mechanism is a key aspect of their bactericidal activity. koreascience.krasm.org The peptides are thought to insert into the membrane and aggregate, creating channels or pores that disrupt the membrane's barrier function. mdpi.comkoreascience.kr

Consequences of Membrane Disruption (e.g., Ion Leakage, ATP Depletion)

The formation of pores by this compound and other class IIa bacteriocins leads to several detrimental consequences for the target cell. These include the dissipation of the membrane potential and pH gradient (proton motive force), efflux of essential ions (such as K⁺) and low-molecular-weight molecules (like amino acids), and depletion of intracellular ATP. mdpi.comkoreascience.krnih.govoup.comnih.gov The loss of these vital cellular components and energy reserves prevents growth and ultimately results in cell death. nih.gov

Functional Significance of Conserved Peptide Motifs

Role of the N-terminal YGNGV Consensus Motif in Activity

The N-terminal region of this compound contains a conserved YGNGV sequence, which is characteristic of class IIa bacteriocins asm.orgasm.orgnih.govoup.comacs.org. This motif is considered essential for the antimicrobial activity of these peptides nih.gov. The N-terminal domain also typically includes a disulfide bond nih.gov. Studies involving N-terminal modifications of leucocin A have demonstrated the critical role of this region and proper folding for activity nih.gov. For instance, replacing the N-terminal β-sheet residues with shorter β-turn motifs abolished antibacterial activity, although one analogue could competitively inhibit native leucocin A nih.gov. The highly conserved N-terminal region is hydrophilic and cationic, and it has been proposed to mediate the initial binding of these bacteriocins to target cells through electrostatic interactions asm.org.

Contribution of the C-terminal Region to Target Cell Specificity and Membrane Interaction

The C-terminal region of this compound is more variable in sequence compared to the N-terminal domain nih.gov. Upon interaction with a target cell membrane, the middle part of pediocin-like bacteriocins, including this compound, is likely to form an alpha-helix nih.gov. The C-terminal half is generally hydrophobic and/or amphiphilic asm.orgasm.org. This hydrophobic or amphiphilic nature appears to mediate the penetration into the hydrophobic part of the target cell membrane, thereby causing membrane leakage asm.orgasm.org.

Furthermore, the C-terminal region plays a significant role in determining target cell specificity asm.orgnih.govasm.orgpsu.edu. Research using hybrid bacteriocins, constructed by combining N- and C-terminal regions from different pediocin-like bacteriocins, has shown that the antimicrobial spectrum largely follows that of the bacteriocin (B1578144) from which the C-terminal region is derived asm.orgnih.govasm.orgpsu.edu. This indicates that the C-terminal part is both the membrane-interacting module and a primary determinant of target cell specificity asm.orgpsu.edu.

Nuclear magnetic resonance studies have suggested that while the middle part forms an alpha-helix upon membrane interaction, the remaining C-terminal residues were found to be relatively unstructured in some cases nih.gov. However, other studies indicate that the C-terminal half forms an amphiphilic α-helix upon exposure to membrane-mimicking environments asm.org. Circular dichroism studies also support that this compound undergoes a structural transition in membrane-mimicking environments to form an amphiphilic helical region in the C-terminus after the disulfide bond-maintained loop scispace.com.

Based on the available information, a data table summarizing the roles of the N- and C-terminal regions can be constructed:

RegionKey Feature(s)Proposed Role(s)
N-terminalConserved YGNGV motif, Disulfide bondEssential for activity, Initial electrostatic binding to target cells
C-terminalVariable sequence, Hydrophobic/AmphiphilicMembrane interaction/penetration, Target cell specificity

Antimicrobial Spectrum and Efficacy in Pre Clinical Investigative Models

Specific Activity against Foodborne Pathogens

Leucocin A-UAL 187 is recognized for its activity against key foodborne pathogens, most notably Listeria monocytogenes. nih.govnih.gov

Multiple studies have demonstrated the efficacy of this compound against various strains of Listeria monocytogenes, a significant foodborne pathogen capable of growth even at refrigeration temperatures. Leuconostoc gelidum UAL 187, the producer strain, was shown to delay spoilage of chill-stored, vacuum-packaged beef inoculated with a susceptible Lactobacillus sakei strain, serving as a model system for biopreservation against L. monocytogenes.

In vitro studies have investigated the minimum inhibitory concentrations (MICs) of this compound against different L. monocytogenes strains. While MICs could not be determined in broth in one study, on agar, the MICs for Leucocin A ranged from 11.7 to 62.5 µM against five strains of L. monocytogenes associated with foodborne illness. The inactivation profiles in broth suggested varying levels of resistance among L. monocytogenes isolates, with the observation of spontaneously resistant subpopulations. The efficacy against L. monocytogenes can be influenced by the presence of different carbohydrates in the growth medium. Growth in media containing glucose, mannose, and fructose (B13574) increased the sensitivity of some L. monocytogenes strains to bacteriocins, including Leucocin A, while growth in cellobiose (B7769950) and sucrose (B13894) increased resistance.

Beyond L. monocytogenes, this compound also exhibits inhibitory activity against other Gram-positive bacteria, including certain Lactic Acid Bacteria (LAB). nih.gov While its spectrum is considered relatively narrow compared to some other antimicrobial peptides, it is active against some strains belonging to genera such as Enterococcus and Lactobacillus. The degree and range of activity can sometimes be increased by testing at particular pH values or in the presence of chemical agents that weaken the cell wall.

Efficacy in Simulated Food Environments and ex vivo Models

The potential application of this compound as a food biopreservative has been explored in simulated food environments and ex vivo models, particularly in meat products.

This compound was originally isolated from vacuum-packaged meat, highlighting its relevance in this context. nih.govnih.gov Studies have investigated its efficacy as a surface application on meat products. For instance, Leucocin A applied to wieners was shown to help reduce L. monocytogenes counts resulting from post-processing contamination, even in the presence of spoilage organisms like Carnobacterium divergens and Brochothrix thermosphacta. B. thermosphacta was unaffected by the presence of Leucocin A on wieners during storage. The wild-type bacteriocinogenic strain L. gelidum UAL187 significantly delayed spoilage in vacuum-packaged beef inoculated with a susceptible L. sakei strain at 2°C.

While research on this compound has heavily focused on meat products, bacteriocins from Leuconostoc species, including those similar to Leucocin A, have been explored for use in dairy products. Leuconostoc strains are frequently used in the dairy industry, and their bacteriocins can contribute to controlling undesirable microorganisms. Although direct, detailed studies specifically on the application of this compound in dairy products were not as extensively found as those for meat, the general activity against Gram-positive bacteria, including those relevant to dairy spoilage and safety, suggests potential.

Structure Activity Relationship Sar Investigations and Peptide Engineering

Elucidation of Essential Structural Elements for Antimicrobial Potency

Understanding the key structural elements of leucocin A-UAL 187 is fundamental to deciphering its mechanism of action and guiding the design of effective variants.

Impact of Disulfide Bond Modifications on Biological Activity

This compound, like other class IIa bacteriocins, contains a conserved disulfide bond in its N-terminal half, formed between cysteine residues at positions 9 and 14. mdpi.comnih.govpsu.eduresearchgate.netmicrobiologyresearch.org This disulfide bond is located within the conserved N-terminal region, which is thought to form a β-sheet structure that is rigidified by this bond. mdpi.commicrobiologyresearch.org

Studies investigating the role of this disulfide bond have shown that it contributes to the structural integrity and activity of this compound. While the disulfide bond is generally considered important for the antimicrobial activity of class IIa bacteriocins, some research suggests that it may not be absolutely essential for leucocin A activity. psu.edu For instance, studies have indicated that the disulfide bond in leucocin A can potentially be replaced by a noncyclic diallyl moiety without a significant loss in activity. mdpi.com Analogues where the cysteine residues at positions 9 and 14 were replaced with phenylalanine, leucine, or norleucine also retained activity comparable to the wild-type leucocin A. chapman.edu This suggests that hydrophobic or π-stacking interactions might compensate for the absence of the disulfide bond and contribute to receptor binding. mdpi.com However, replacing the cysteines with serine residues abolished activity, indicating the importance of the nature of the substituting residues. chapman.edu Reduction of the disulfide bond has also been suggested to potentially not be essential for activity. psu.edu

Influence of Amino Acid Residues in Conserved and Variable Regions

This compound possesses a highly conserved N-terminal region containing the YGNGV motif and a less conserved C-terminal region. mdpi.comnih.govoup.comasm.org The N-terminal domain is hydrophilic and positively charged, while the C-terminal half is more hydrophobic and/or amphiphilic. asm.orgoup.com

The conserved YGNGV motif in the N-terminal domain is considered essential for activity. nih.gov This region, along with the disulfide bond, is part of a β-sheet structure. nih.govmicrobiologyresearch.org The conserved N-terminal β-sheet domain is thought to mediate the initial binding of the bacteriocin (B1578144) to target cells, likely through electrostatic interactions with the negatively charged bacterial membrane. asm.orghelsinki.fi

The C-terminal region, although less conserved in sequence, is crucial for the bacteriocin's interaction with the target cell membrane and is believed to fold into an amphipathic α-helical structure upon membrane interaction. nih.govnih.govresearchgate.netscispace.com This hydrophobic/amphiphilic region is thought to penetrate the membrane, leading to pore formation and cell death. asm.org Studies with hybrid bacteriocins have indicated that the C-terminal part is a major determinant of target cell specificity and acts as a key membrane-recognition region. researchgate.netoup.com

Amino acid substitutions in various regions have been shown to impact activity. For instance, targeted amino acid substitutions in the N-terminal β-sheet region by shorter β-turn motifs abolished antibacterial activity, highlighting the importance of proper folding and the complete sequence for activity. nih.gov

Rational Design and Synthesis of this compound Analogues

Rational design and synthesis approaches have been employed to create this compound analogues with modified properties. oup.comresearchgate.netchapman.eduresearchgate.net

Targeted Amino Acid Substitutions and Mutagenesis Studies

Targeted amino acid substitutions and mutagenesis studies have been performed to investigate the role of specific residues in this compound activity and to generate variants with altered characteristics. oup.comresearchgate.nethelsinki.fiucc.ienih.gov

Replacing the cysteine residues involved in the disulfide bond with hydrophobic residues like phenylalanine, leucine, or norleucine resulted in analogues that retained comparable activity to the native bacteriocin. chapman.edu However, substitution with serine abolished activity. chapman.edu

Studies on pediocin AcH, a related class IIa bacteriocin, have shown that single amino acid substitutions at various positions can lead to altered bactericidal activity, with some mutations resulting in a complete loss of activity and others retaining partial activity. nih.gov While direct comprehensive data tables for this compound substitutions were not extensively detailed in the search results, the principle of targeted mutagenesis to understand the contribution of individual residues to activity is applicable and has been used for class IIa bacteriocins. oup.comhelsinki.fiasm.org

An analogue of leucocin A, leucocin N17L, synthesized by replacing asparagine at residue 17 with leucine, was found to be less effective than the native bacteriocin at controlling the growth of L. monocytogenes in vitro. researchgate.net

Development of Chimeric and Hybrid Bacteriocins

Chimeric and hybrid bacteriocins have been developed by combining regions from different pediocin-like bacteriocins to study the contribution of specific domains to activity and specificity. researchgate.netnih.gov

Hybrid bacteriocins constructed by combining the N-terminal part of one pediocin-like bacteriocin with the C-terminal part of another have shown bactericidal activity. researchgate.net These studies have indicated that the C-terminal region is important for determining target cell specificity. researchgate.netoup.com For example, hybrid bacteriocins displayed similar target-cell specificities to the parental bacteriocin that donated the C-terminal hairpin, but differed from the N-terminal donor. helsinki.fi This highlights the modular nature of these bacteriocins and the potential to engineer new specificities by swapping domains.

Advanced Synthetic Methodologies for this compound and its Derivatives

Advanced synthetic methodologies have been employed for the synthesis of this compound and its derivatives, facilitating SAR studies and the creation of engineered analogues. ukzn.ac.zaresearchgate.netmicrobiologyresearch.orghelsinki.fi

Peptide synthesis, followed by purification techniques such as reverse-phase and ion-exchange chromatography, has been used to obtain biologically active pediocin-like bacteriocins, including this compound, with sufficient purity for structural and functional characterization. psu.eduresearchgate.net Native chemical ligation has also been used for the synthesis of native leucocin A. nih.gov

These synthetic approaches allow for the precise incorporation of specific amino acid substitutions or modifications, enabling the creation of targeted analogues for SAR investigations. nih.govchapman.edu The ability to synthesize leucocin A and its derivatives is crucial for exploring the impact of structural changes on antimicrobial potency and for developing novel bacteriocin-based antimicrobial agents. nih.govchapman.eduresearchgate.net

Furthermore, purification methods such as ammonium (B1175870) sulfate (B86663) or acid precipitation, hydrophobic interaction chromatography, gel filtration, and reversed-phase high-performance liquid chromatography have been utilized to purify this compound from its producer strain, Leuconostoc gelidum UAL 187. nih.govresearchgate.netresearchgate.net Improved purification methods have aimed to increase the yield of the peptide. researchgate.net

Bacterial Resistance Mechanisms and Counter Strategies

Mechanisms of Target Cell Resistance to Leucocin A-UAL 187

Resistance to this compound and other class IIa bacteriocins primarily involves modifications that prevent the peptide from reaching or effectively disrupting the cell membrane. These adaptations can be genetic, leading to stable resistance, or phenotypic, representing a more transient response to environmental pressures.

The primary mechanism of high-level, stable resistance to this compound and related class IIa bacteriocins involves the mannose phosphotransferase system (Man-PTS). nih.govnih.govasm.org This multi-protein complex, responsible for the transport and phosphorylation of mannose, functions as the specific receptor for these bacteriocins on the surface of susceptible cells. nih.govasm.orgnih.gov

Research on Listeria monocytogenes has demonstrated that spontaneous resistance to leucocin A can arise from genetic changes that affect the Man-PTS. A key finding was the identification of a highly resistant mutant that had lost a specific 35-kDa protein. nih.govnih.gov N-terminal sequencing revealed this protein to have significant homology to the Enzyme IIAB component of the mannose-specific PTS of other bacteria. nih.govnih.gov The absence of this crucial receptor component prevents the bacteriocin (B1578144) from docking onto the cell, thereby rendering the cell insensitive to its action. nih.gov

Downregulation of the genes within the mpt operon is another common genetic strategy for resistance. nih.govasm.org Studies on L. monocytogenes isolates with varying sensitivities to class IIa bacteriocins have shown a direct correlation between low bacteriocin susceptibility and reduced expression of Man-PTS genes. nih.govasm.org This reduction in receptor availability on the cell surface effectively diminishes the binding capacity for this compound. However, this resistance mechanism can come at a metabolic cost, as cells with reduced Man-PTS expression may exhibit slower growth on glucose, which is a primary substrate for this transporter. asm.orgasm.org

Study SubjectGenetic AlterationConsequenceReference
Listeria monocytogenesAbsence of a 35-kDa proteinLoss of Man-PTS Enzyme IIAB component, preventing bacteriocin binding. nih.gov, nih.gov
Listeria monocytogenesDownregulation of mptC and mptD genesReduced expression of Man-PTS receptor complex on the cell surface. nih.gov, asm.org
Enterococcus faecalisMutations in the Man-PTS operonAltered or non-functional receptor, leading to bacteriocin insensitivity. nih.gov

In addition to direct genetic alterations of the Man-PTS receptor, bacteria can acquire resistance to this compound through broader phenotypic changes that modify the properties of the cell envelope. These adaptations can hinder the initial electrostatic attraction of the cationic bacteriocin to the cell surface or impede its ability to insert into and permeabilize the membrane. nih.govmdpi.com

The bacterial cell surface of Gram-positive organisms typically carries a net negative charge, largely due to the presence of anionic polymers like teichoic acids in the cell wall and phospholipids (B1166683) in the membrane. nih.govmdpi.com this compound, being a cationic peptide, is initially attracted to this negatively charged surface through electrostatic interactions. nih.govnih.gov

Following initial binding, the bacteriocin must insert into the cytoplasmic membrane to form pores and cause cell death. nih.gov The fluidity of the cell membrane, which is determined by the composition of its fatty acid acyl chains, plays a critical role in this process. nih.gov Resistant strains of L. monocytogenes have been observed to alter their membrane lipid composition. nih.gov Specifically, modifications that lead to shorter and more unsaturated acyl chains in phospholipids can affect membrane fluidity. nih.gov These changes are thought to hinder the efficient insertion and/or oligomerization of the bacteriocin within the membrane, thus contributing to a resistant phenotype. nih.gov

Phenotypic Adaptations and Cell Surface Modifications in Resistant Strains

Identification of Spontaneous Resistance Subpopulations

Bacterial populations are not entirely uniform; they often contain subpopulations of spontaneous mutants. When exposed to a selective pressure like this compound, pre-existing resistant cells can be selected for and proliferate. The frequency of spontaneous resistance to Man-PTS-targeting bacteriocins is relatively high, often observed in laboratory settings. nih.govasm.org

For example, a spontaneous mutant of Listeria monocytogenes was isolated that exhibited a significantly high level of resistance to leucocin A, with a minimum inhibitory concentration (MIC) in excess of 2 mg/ml. nih.govnih.gov This level of resistance is substantially higher than that observed for other bacteriocins like nisin. nih.gov The frequency of such resistance can vary depending on the bacteriocin and the target organism. For the related Man-PTS-targeting bacteriocin lactococcin A, resistance frequencies in Lactococcus lactis were found to be approximately 1.5 x 10⁻⁵ to 5 x 10⁻⁷, depending on the concentration of the bacteriocin used for selection. asm.org

OrganismBacteriocinObserved Resistance Level / FrequencyReference
Listeria monocytogenesLeucocin AMIC > 2 mg/ml in a spontaneous mutant. nih.gov, nih.gov
Lactococcus lactisLactococcin AResistance frequency of ~1.5 x 10⁻⁵ to 5 x 10⁻⁷. asm.org

Strategies to Mitigate or Circumvent Bacteriocin Resistance in Target Organisms

The potential for resistance development necessitates the exploration of strategies to ensure the long-term effectiveness of this compound. Several approaches, often based on hurdle technology or combination therapies, have been proposed.

Bacteriocin Combinations: Using multiple bacteriocins with different modes of action or different cellular receptors can decrease the probability of resistance emerging simultaneously to all agents. However, cross-resistance has been observed between bacteriocins of different classes, which could limit the effectiveness of this strategy. nih.gov For instance, combining a class IIa bacteriocin like this compound with a class I bacteriocin like nisin, which targets the lipid II molecule, could create a synergistic effect. mdpi.com

Combination with Other Antimicrobials: The efficacy of this compound can be enhanced when used in conjunction with other antimicrobial compounds, such as essential oils, organic acids, or even bacteriophages. mdpi.com These combinations can create multiple stresses on the target cell, making it more difficult for resistance to develop.

Bioengineering and Peptide Modification: Advances in protein engineering allow for the modification of the bacteriocin's structure to improve its activity or stability. nih.gov For example, targeted amino acid substitutions in the N-terminus or C-terminus of related pediocin-like bacteriocins have been shown to increase their activity against specific pathogens. nih.gov Similar modifications to this compound could potentially overcome existing resistance mechanisms.

By implementing these strategies, the utility of this compound as an effective antimicrobial agent can be preserved and extended, even in the face of evolving bacterial resistance.

Advanced Research Perspectives and Future Directions

Unexplored Aspects of Leucocin A-UAL 187 Action and Biosynthesis

While the primary structure and genetic determinants of this compound are well-characterized, several aspects of its biosynthesis and mechanism of action remain to be fully elucidated. The bacteriocin (B1578144) is ribosomally synthesized as a 61-amino-acid prepeptide, which includes a 24-residue N-terminal leader sequence that is cleaved to yield the active 37-amino-acid peptide. nih.govresearchgate.netnih.gov The genes for leucocin production are located on a 7.6-MDa plasmid. nih.govresearchgate.net DNA sequencing has revealed an operon structure containing the leucocin structural gene and other open reading frames (ORFs) presumed to be involved in immunity and secretion. nih.govresearchgate.netnih.gov

Future research could focus on:

The precise function of all proteins in the biosynthetic cluster: While genes for the structural peptide and immunity have been identified, the exact roles and interactions of the associated ABC transporter and accessory proteins in the secretion and processing of leucocin A are not fully understood. researchgate.net For instance, a gene designated lcaE, located upstream of the main operon, encodes a protein with no apparent function in leucocin A production, warranting further investigation. nih.gov

Regulation of biosynthesis: The molecular signals and regulatory networks that control the expression of the leucocin A operon are largely unknown. Investigating how environmental factors like pH, temperature, and cell density affect bacteriocin production could lead to strategies for optimizing its yield.

Detailed mechanism of pore formation: Like other class IIa bacteriocins, leucocin A is known to target the cell membrane of susceptible bacteria. However, the high-resolution structural details of its interaction with specific membrane receptors (such as the mannose phosphotransferase system) and the subsequent conformational changes that lead to membrane permeabilization and cell death are areas ripe for exploration.

Leader peptide processing: The N-terminal leader sequence of leucocin A lacks the typically hydrophobic core region of standard signal peptides, suggesting a novel excretion mechanism may be involved. researchgate.netasm.org A deeper understanding of the proteolytic machinery responsible for cleaving this leader sequence is needed. researchgate.net

Development of Enhanced Production Methodologies

The yield of bacteriocins from their native producers is often low, hindering their commercial viability. researchgate.net Overcoming this limitation is a key research priority. Initial purification efforts using methods like ammonium (B1175870) sulfate (B86663) precipitation and chromatography resulted in a 58% recovery of the original activity. nih.govresearchgate.netnih.gov However, heterologous expression and fermentation optimization offer pathways to significantly higher yields.

Key research avenues include:

Heterologous Expression Systems: The genes for leucocin A have been successfully cloned, but phenotypic expression in several lactic acid bacteria hosts was not initially evident. nih.govnih.gov More recent strategies involve expressing bacteriocins in well-characterized hosts like Lactococcus lactis. nih.gov Research has shown that the export system for leucocin A in Leuconostoc gelidum is capable of producing other bacteriocins, like lactacin F, simultaneously, suggesting its robustness for heterologous production. nih.gov

Fusion Protein Technology: To combat proteolytic degradation and improve yields during recombinant production, novel expression systems are being designed. researchgate.net One promising approach is the creation of a "sandwiched" fusion protein, such as a His6‐SUMO‐peptide‐intein (SPI) construct, which can protect the peptide from degradation and facilitate purification. researchgate.net

Fermentation Optimization: Systematically studying the effects of medium composition, pH, temperature, and aeration on the growth of Leuconostoc gelidum UAL 187 and its leucocin production can lead to optimized fermentation protocols for enhanced bacteriocin yields.

Potential Beyond Direct Antimicrobial Applications in Pre-clinical Contexts

While primarily studied for its role in food preservation, the biological activities of this compound may extend beyond its direct bactericidal effects. researchgate.net The broader therapeutic potential of bacteriocins is an emerging field, with research uncovering efficacy against clinically significant pathogens, biofilm formation, and even potential roles as antiviral or anticancer agents. researchgate.net For this compound, these areas are largely unexplored and represent a significant frontier for future pre-clinical research. Investigations could explore its effectiveness against multidrug-resistant bacteria, its ability to disrupt or prevent biofilm formation on medical surfaces, and its potential synergistic effects when used with conventional antibiotics.

Integration of this compound into Multihurdle Food Preservation Systems

The concept of "hurdle technology" in food preservation involves using multiple inhibitory factors to control microbial growth, creating a more robust and effective system. This compound, being a natural antimicrobial isolated from vacuum-packaged meat, is an ideal candidate for integration into such systems. nih.gov Its stability at low pH and resistance to heat enhance its applicability. nih.govresearchgate.netnih.gov

Future studies should investigate the synergistic effects of this compound when combined with other preservation hurdles, such as:

Modified atmosphere packaging (MAP)

Low-temperature storage

Other natural antimicrobials (e.g., essential oils, organic acids)

Novel food processing technologies (e.g., high-pressure processing)

Incorporating leucocin A into active packaging materials, such as antimicrobial films, is another innovative strategy to enhance food safety and extend shelf life. researchgate.net

Comparative Studies with other Class IIa Bacteriocins and Analogs

Leucocin A-UAL 178 belongs to the pediocin-like family of class IIa bacteriocins, which are characterized by a conserved N-terminal "pediocin box" motif (YGNGV) and a high degree of sequence similarity. nih.gov Comparative studies are crucial for understanding the structure-function relationships that determine the specific activity and target spectrum of each bacteriocin.

This compound has been compared with other prominent class IIa bacteriocins, including pediocin PA-1, sakacin P, curvacin A, and enterocin (B1671362) A. nih.govresearchgate.net Despite their structural similarities, these bacteriocins exhibit different relative toxic potencies against various bacterial strains. researchgate.netresearchgate.net For example, pediocin PA-1 and enterocin A often show broader inhibitory spectra than sakacin P and curvacin A. researchgate.net A key structural difference is the presence of two disulfide bonds in pediocin PA-1, whereas leucocin A, sakacin P, and curvacin A possess only one. researchgate.netresearchgate.net This additional disulfide bond in pediocin PA-1 may contribute to its higher level of activity. researchgate.net

Recent research has focused on creating synthetic analogs to probe these structure-function relationships further. Studies have shown that for leucocin A, the conserved disulfide bond can be replaced by noncovalent hydrophobic amino acid pairs, resulting in analogues with full antimicrobial activity. researchgate.net In contrast, similar substitutions in pediocin PA-1 led to inactive peptides, highlighting subtle but critical differences in their structural requirements for activity. researchgate.net

BacteriocinProducing OrganismNumber of Amino AcidsConserved N-terminal MotifNumber of Disulfide Bonds
This compoundLeuconostoc gelidum37YGNGV1
Pediocin PA-1Pediococcus acidilactici44YGNGV2
Sakacin PLactobacillus sakei43YGNGV1
Curvacin ALactobacillus curvatus38YGNGV1
Enterocin AEnterococcus faecium47YGNGV2

Data compiled from multiple sources. researchgate.netnih.govresearchgate.netresearchgate.net

Bioinformatics and Proteomics Approaches for this compound Research

Modern computational and analytical techniques are poised to accelerate research on this compound.

Bioinformatics: The initial characterization of the leucocin A operon relied on gene cloning and DNA sequencing. nih.gov Today, advanced bioinformatics tools can be used for comparative genomics to identify novel leucocin-like gene clusters in other bacteria. Protein modeling software can predict the three-dimensional structures of leucocin A and its associated biosynthesis proteins, offering insights into their mechanisms. Analyzing codon usage and promoter sequences can aid in optimizing heterologous expression systems.

Proteomics: Mass spectrometry was instrumental in determining the precise molecular weight of this compound (3,930.3 +/- 0.4 Da). nih.govresearchgate.netnih.gov Modern proteomics workflows, such as quantitative proteomics, can be employed to study the differential expression of the leucocin biosynthesis machinery under various environmental conditions. Furthermore, proteomic techniques can be used to identify the specific protein receptors for leucocin A on the surface of target cells, providing a more detailed picture of its mode of action.

By leveraging these advanced research perspectives, the scientific community can unlock the full potential of this compound, paving the way for its development into a commercially successful and widely applied natural antimicrobial.

Q & A

Q. What are the critical steps in purifying leucocin A-UAL 187, and how do they impact yield and activity?

The purification protocol involves sequential steps:

  • Ammonium sulfate precipitation (70% saturation) : Recovers ~30 × 10⁶ AU activity but requires solubilization with 6 M urea due to insolubility in glycine-HCl (pH 2.5) .
  • Amberlite XAD-2 chromatography : Achieves 96% activity retention using 0.1% TFA and ethanol gradients .
  • HPLC C-18 reverse-phase chromatography : Isocratic elution with 35% acetonitrile-0.15% TFA isolates the active fraction (99% activity in peak 2) . Challenges include resolving small peptides via SDS-PAGE (limited resolution in 20% gels) and optimizing gradients to minimize activity loss .

Q. How is the this compound gene confirmed, and what molecular tools validate its presence?

  • Plasmid analysis : The pJH8.6L plasmid is identified through restriction digestion and Southern hybridization .
  • Functional validation : Transformants are tested for bacteriocin production and immunity using deferred antagonism assays .
  • DNA sequencing : The gene sequence is deposited in GenBank (M64371) .

Q. What experimental models are used to assess this compound’s antimicrobial activity?

  • Agar well diffusion assays : Measure inhibition zones against Gram-positive pathogens (e.g., Listeria monocytogenes), with purified leucocin showing 25–27.66 mm zones compared to 21.66–23.66 mm for crude extracts .
  • Delayed inhibition tests : Validate bacteriocin immunity in transformed hosts .

Advanced Research Questions

Q. How do methodological variations in ammonium sulfate saturation affect this compound purification?

  • Saturation optimization : While 70% saturation is standard for this compound , studies on related bacteriocins (e.g., Leuconostoc mesenteroides 406) use 60–80% saturation, balancing yield (higher at 70–80%) and purity (better at lower saturation) .
  • Trade-offs : Higher saturation increases co-precipitation of contaminants, necessitating additional chromatography steps .

Q. What structural features of this compound explain its antimicrobial specificity?

  • N-terminal consensus sequence : Tyr-Gly-Asn-Gly-Val-Xaa-Cys is conserved in class II bacteriocins, critical for receptor binding .
  • C-terminal variability : Differences in this region may dictate target specificity, as seen in comparisons with sakacin P and curvacin A .
  • Disulfide bonds : Predicted to stabilize the active conformation, though direct evidence requires mutagenesis or NMR studies .

Q. How can contradictory data on bacteriocin stability be resolved in experimental design?

  • pH and solvent stability : this compound is stable at pH 2.5 but aggregates in neutral buffers, requiring urea for solubilization . Conflicting reports on stability may arise from assay conditions (e.g., temperature, protease presence).
  • Standardization : Replicate protocols from Hastings et al. (1991) for buffer composition and activity measurement (AU/ml thresholds) .

Q. What strategies improve the reproducibility of this compound activity assays?

  • Quantitative metrics : Define activity units (AU) as the reciprocal of the highest dilution yielding a clear inhibition zone .
  • Strain selection : Use consistent indicator strains (e.g., Listeria innocua ATCC 33090) and growth phases (mid-log phase cultures) .
  • Data reporting : Include raw inhibition zone diameters, statistical analysis (e.g., ANOVA for purity vs. activity comparisons), and error margins .

Methodological Guidance

Q. How should researchers present purification data to align with journal standards?

  • Tables : Summarize step-wise yields, activity, and fold purification (e.g., Table 2 in Hastings et al., 1991) .
  • Supplementary materials : Upload raw chromatograms, SDS-PAGE images, and plasmid maps as separate files .
  • Reproducibility : Detail buffer recipes, column dimensions, and gradient profiles to enable replication .

Q. What computational tools analyze this compound’s structure-function relationships?

  • Sequence alignment : Use Clustal Omega or MEGA to compare conserved motifs with related bacteriocins .
  • Molecular dynamics simulations : Predict interactions with lipid II or other cell wall precursors using tools like GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.